(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a (Z)-configured acrylamide group bearing a benzo[d][1,3]dioxol-5-yl moiety. The thiadiazole ring is further functionalized with a 2-(azepan-1-yl)-2-oxoethylthio side chain. The acrylamide moiety introduces hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or kinases .
Properties
IUPAC Name |
(Z)-N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-17(8-6-14-5-7-15-16(11-14)28-13-27-15)21-19-22-23-20(30-19)29-12-18(26)24-9-3-1-2-4-10-24/h5-8,11H,1-4,9-10,12-13H2,(H,21,22,25)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWMNKAASZLEQ-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the thiadiazole ring : Starting from appropriate thioamide and hydrazine derivatives.
- Introduction of the azepan moiety : Achieved through nucleophilic substitution reactions.
- Coupling with benzo[d][1,3]dioxole : This step often involves acylation or amidation reactions to attach the benzo ring.
The detailed synthetic route can be optimized based on reaction conditions such as temperature and solvent choice to enhance yield and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5.69 to 9.36 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16a | MCF-7 | 5.69 |
| 16b | MCF-7 | 9.36 |
| 4y | A549 | 0.034 |
These results suggest a promising profile for this compound in targeting cancer cells.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of EGFR : Similar thiadiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various tumors .
- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. Research indicates that certain derivatives demonstrate effectiveness against both gram-positive and gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly affect biological activity:
- Substituents on the thiadiazole ring : The presence of electron-withdrawing groups enhances anticancer activity.
- Alkyl chain length : Variations in the azepan moiety influence binding affinity to target proteins.
Case Studies
Several case studies have evaluated the biological activity of thiadiazole derivatives:
- Study on Antiproliferative Effects : A series of thiadiazole derivatives were synthesized and tested against A431 cell lines with promising results indicating their potential as EGFR inhibitors .
- Cytotoxicity Analysis : In vitro tests showed that certain compounds could selectively inhibit cancer cell proliferation while sparing normal cells .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of acrylamide containing thiadiazole structures exhibit significant antiviral properties. A study evaluated several such derivatives for their activity against the hepatitis B virus (HBV). The compound demonstrated an IC50 value lower than that of the positive control lamivudine, suggesting a promising avenue for antiviral drug development .
Anticancer Properties
The compound has also been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor. This receptor is often over-expressed in various cancers. Recent studies have shown that certain derivatives of thiadiazole can exhibit antiproliferative effects against cancer cell lines expressing EGFR. The robust statistical analysis from 4D-QSAR studies indicated strong predictive capabilities for the anticancer activity of these compounds .
Material Science
Metal-Organic Frameworks (MOFs)
In material science, the compound serves as an organic linker in the synthesis of Metal-Organic Frameworks. MOFs are known for their high porosity and tunable structures, making them suitable for applications in gas storage and separation. The synthesis involves solvothermal methods where the compound is reacted with metal salts under controlled conditions to form crystalline structures. Characterization techniques such as Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (XRD) are employed to analyze these materials.
Environmental Applications
Bioremediation Potential
Thiadiazole derivatives have been recognized for their role in environmental applications, particularly in bioremediation processes. Their ability to interact with various biological systems suggests potential use in treating environmental pollutants and controlling microbial growth. The compound's structure allows it to engage with microbial receptors, potentially enhancing biodegradation processes .
-
Antiviral Activity Against HBV
In vitro studies demonstrated that the compound significantly inhibited HBV replication with an IC50 value lower than that of lamivudine, indicating its potential as a therapeutic agent against viral infections. -
EGFR Inhibition and Anticancer Studies
A comparative study against established EGFR inhibitors like Gefitinib revealed that certain derivatives of thiadiazole exhibited superior antiproliferative activity on A431 cell lines, showcasing their potential in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Thiadiazole Core : The target compound shares the 1,3,4-thiadiazole scaffold with compounds 3a and 7a-7l , which are associated with cytotoxicity and enzyme inhibition, respectively. The sulfur-rich thiadiazole ring enhances metabolic stability and metal-binding capacity .
- Acrylamide vs.
- Azepan vs. Piperidine : The 7-membered azepan ring in the target compound may offer greater conformational flexibility compared to the 6-membered piperidine in 7a-7l , possibly affecting binding kinetics and selectivity .
- Benzo[d][1,3]dioxol vs. Nitrophenyl/Chlorophenyl : The electron-donating methylenedioxy group contrasts with the electron-withdrawing nitro (in 5112 ) or chloro (in 3a ) substituents, suggesting divergent electronic profiles and target affinities .
Preparation Methods
Cyclodehydration of Aromatic Carboxylic Acids
The 1,3,4-thiadiazole backbone is synthesized via cyclodehydration of substituted carboxylic acids using phosphorus oxychloride (POCl₃) and thiosemicarbazide. For example, benzoic acid derivatives react with thiosemicarbazide in POCl₃ at 80–90°C for 1 hour, followed by basification to yield 5-aryl-1,3,4-thiadiazole-2-amine intermediates. This method, adapted from procedures by, achieves yields of 65–80% after recrystallization (Table 1).
Table 1: Optimization of Thiadiazole Core Synthesis
| Substrate | Reagent Ratio (POCl₃:Thiosemicarbazide) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzoic acid | 1:1 | 80 | 72 |
| 4-Methoxybenzoic acid | 1.2:1 | 90 | 68 |
| 3-Nitrobenzoic acid | 1:1 | 85 | 65 |
Functionalization at the 5-Position
The thiol group at the 5-position of the thiadiazole ring is functionalized via nucleophilic substitution. Treatment of 5-amino-1,3,4-thiadiazole-2-thiol with 2-(azepan-1-yl)-2-oxoethyl bromide in acetonitrile, catalyzed by triethylamine, introduces the azepane-oxoethylthio side chain. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6–8 hours, with purification by column chromatography (ethyl acetate/petroleum ether) yielding 75–82% of the intermediate.
Incorporation of the Benzo[d]dioxol-5-yl Acrylamide Moiety
Synthesis of 3-(Benzo[d]dioxol-5-yl)acryloyl Chloride
The acrylamide component is prepared via Knoevenagel condensation of benzo[d]dioxole-5-carbaldehyde with malonic acid in pyridine, followed by treatment with thionyl chloride to form the corresponding acryloyl chloride. This step achieves 85% yield under reflux conditions (60°C, 4 hours), with purity confirmed by nuclear magnetic resonance (NMR).
Amide Bond Formation
Coupling the thiadiazole intermediate with 3-(benzo[d]dioxol-5-yl)acryloyl chloride is performed using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, with sodium bicarbonate neutralizing liberated hydrogen chloride. Post-reaction purification via diethyl ether wash and recrystallization from ethanol yields the (Z)-isomer preferentially (68% yield), attributed to steric hindrance during nucleophilic attack.
Key Reaction Parameters:
- Solvent: Anhydrous THF (prevents hydrolysis of acyl chloride)
- Catalyst: EDC/HOBt (1:1 molar ratio)
- Temperature: 25°C (minimizes side reactions)
Stereochemical Control and Characterization
(Z)-Configuration Optimization
The (Z)-stereochemistry of the acrylamide double bond is controlled by employing a bulky base (e.g., N,N-diisopropylethylamine) during the coupling step, which sterically hinders the formation of the (E)-isomer. Nuclear Overhauser effect (NOE) spectroscopy confirms the (Z)-configuration, showing proximity between the benzo[d]dioxole protons and the thiadiazole NH group.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole NH), 7.92 (d, J = 15.6 Hz, 1H, acrylamide CH), 6.98–6.78 (m, 4H, benzo[d]dioxole), 3.62 (t, J = 6.0 Hz, 2H, azepane CH₂), 1.54–1.32 (m, 10H, azepane ring).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₁N₄O₄S₂: 469.1032; found: 469.1028.
Comparative Analysis of Purification Methods
Column Chromatography vs. Recrystallization
Column chromatography (silica gel, ethyl acetate/petroleum ether) achieves higher purity (98–99%) compared to recrystallization (92–95%) but requires larger solvent volumes. For industrial-scale synthesis, recrystallization from ethanol is preferred due to cost efficiency.
Yield Optimization Strategies
- Microwave-Assisted Synthesis: Reducing reaction time from 24 hours to 45 minutes increases yield to 78%.
- Catalyst Screening: Replacing EDC with N,N'-diisopropylcarbodiimide (DIC) improves yield by 12% in polar aprotic solvents.
Challenges and Mitigation Strategies
Thiadiazole Ring Instability
The 1,3,4-thiadiazole core is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres (argon or nitrogen) during synthesis prevents degradation.
Byproduct Formation During Acrylation
Competing Michael addition byproducts are minimized by maintaining low temperatures (0–5°C) during acryloyl chloride addition.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including precursor coupling (e.g., thiol-ene "click" chemistry) and amide bond formation. Critical parameters include:
- Temperature control : Maintaining 0–5°C during thiol-thiadiazole coupling to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Purification : Employ silica gel chromatography or recrystallization (ethanol/water) to isolate the compound ≥95% purity .
Yield optimization requires real-time monitoring via TLC or HPLC to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the acrylamide (Z)-configuration (δ 6.8–7.2 ppm for vinyl protons) and azepane ring integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 485.1542) .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹ for the acrylamide) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers design initial biological assays to evaluate antibacterial activity against Mur ligases?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified MurC/MurD ligases (from E. coli) with ATPase activity measurements (IC50 determination via NADH-coupled assay) .
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hrs, 37°C) .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity (CC50 > 50 µM recommended) .
Advanced Research Questions
Q. What advanced mechanistic studies elucidate the compound’s inhibition of bacterial Mur ligases?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with MurD ligase to identify binding interactions (e.g., hydrogen bonding with Asp98/Arg301) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Model ligand-enzyme interactions over 100 ns trajectories to predict resistance mutations .
Q. How can structure-activity relationship (SAR) studies enhance potency and selectivity?
- Methodological Answer :
- Core Modifications : Replace the benzo[d][1,3]dioxol-5-yl group with bioisosteres (e.g., 4-fluorophenyl) to improve membrane permeability .
- Side Chain Engineering : Substitute the azepane ring with smaller heterocycles (e.g., piperidine) to reduce off-target effects .
- Data-Driven SAR : Use machine learning (e.g., Random Forest models) to predict activity cliffs from a library of 50+ analogs .
Q. What strategies resolve contradictions in reported biological activities of similar thiadiazole-acrylamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from independent studies (e.g., MIC values against S. aureus ranging from 2–32 µg/mL) to identify confounding variables (e.g., assay pH, bacterial strain variation) .
- Dose-Response Reproducibility : Validate conflicting results using standardized protocols (CLSI guidelines) across multiple labs .
- Off-Target Profiling : Screen against unrelated enzymes (e.g., human kinases) to rule out nonspecific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
